molecular formula C16H19N B185556 (2-Methylbenzyl)(1-phenylethyl)amine CAS No. 356531-09-4

(2-Methylbenzyl)(1-phenylethyl)amine

Cat. No.: B185556
CAS No.: 356531-09-4
M. Wt: 225.33 g/mol
InChI Key: KNHPPIQCIOYHFR-UHFFFAOYSA-N
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Description

(2-Methylbenzyl)(1-phenylethyl)amine is an organic compound with the molecular formula C16H19N It is a derivative of benzylamine, where the benzyl group is substituted with a methyl group at the second position and a phenylethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzyl)(1-phenylethyl)amine typically involves the reaction of 2-methylbenzyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining consistent reaction conditions and product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzyl)(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2-Methylbenzyl)(1-phenylethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylbenzyl)(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to adrenergic receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the methyl and phenylethyl substitutions.

    Phenylethylamine: Lacks the benzyl and methyl groups.

    N-Methylbenzylamine: Contains a methyl group on the nitrogen but lacks the phenylethyl group.

Uniqueness

(2-Methylbenzyl)(1-phenylethyl)amine is unique due to the presence of both the 2-methylbenzyl and 1-phenylethyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-13-8-6-7-11-16(13)12-17-14(2)15-9-4-3-5-10-15/h3-11,14,17H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPPIQCIOYHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374916
Record name N-[(2-Methylphenyl)methyl]-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-09-4
Record name N-[(2-Methylphenyl)methyl]-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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